Synthesis and Characterization of Ketoconazole-d8: An In-depth Technical Guide
Synthesis and Characterization of Ketoconazole-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ketoconazole-d8, an isotopically labeled version of the broad-spectrum antifungal agent Ketoconazole. The inclusion of deuterium atoms in the piperazine ring of the molecule makes it a valuable tool in pharmacokinetic studies, metabolism research, and as an internal standard in quantitative bioanalysis.
Synthesis of Ketoconazole-d8
The synthesis of Ketoconazole-d8 is a multi-step process that involves the preparation of a deuterated piperazine intermediate, followed by its coupling with a suitable ketoconazole precursor. The general synthetic strategy is outlined below.
Synthesis of Piperazine-d8 Dihydrochloride
The key starting material for the synthesis of Ketoconazole-d8 is piperazine-d8 dihydrochloride. This can be synthesized via catalytic exchange of piperazine with deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a deuterated solvent like D₂O.
Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
The next step involves the acetylation and arylation of piperazine-d8. A common method is the reaction of 4-(1-piperazinyl-d8)phenol dihydrobromide with acetic anhydride.
Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
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A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide, acetic anhydride, and potassium carbonate is prepared in 1,4-dioxane.
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The reaction mixture is stirred and refluxed for 72 hours.
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After cooling, the mixture is filtered, and the filtrate is evaporated to dryness.
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The solid residue is stirred in water, and sodium hydrogen carbonate is added.
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The mixture is stirred for 30 minutes, and the precipitated product is collected by filtration.
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The crude product is dissolved in a diluted hydrochloric acid solution and extracted with trichloromethane.
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The acidic aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the product.
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The final product, 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8, is collected by filtration and can be further purified by crystallization from ethanol[1][2].
Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
This key intermediate is synthesized from 2,4-dichloroacetophenone.
Experimental Protocol: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Ketalization of 2,4-dichloroacetophenone with glycerol is performed in a benzene-1-butanol medium with azeotropic removal of water, using p-toluenesulfonic acid as a catalyst.
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The resulting ketal is then brominated at 30°C to yield the bromo ketal, cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol[3].
Final Assembly: Synthesis of Ketoconazole-d8
The final step is the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 with a mesylated derivative of the dioxolane intermediate.
Experimental Protocol: Synthesis of Ketoconazole-d8
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The hydroxyl group of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol is converted to a better leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.
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The resulting mesylate is then coupled with 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., sodium hydride) to yield Ketoconazole-d8[4].
Logical Relationship of Synthesis
Caption: Synthetic pathway for Ketoconazole-d8.
Characterization of Ketoconazole-d8
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Ketoconazole-d8.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Ketoconazole-d8 and for separating it from any unreacted starting materials or byproducts.
Experimental Protocol: HPLC Analysis
A reverse-phase HPLC method is typically used.
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Column: Octadecylsilica (C18), 3 µm particle size.
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Mobile Phase: A mixture of acetonitrile and a phosphate buffer containing diethylamine.
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Detection: UV detection at a wavelength of 231 nm is optimal for sensitivity[4].
This method is capable of separating ketoconazole from its known impurities. The retention time of Ketoconazole-d8 is expected to be very similar to that of unlabeled ketoconazole.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Ketoconazole-d8 and to study its fragmentation pattern, which provides structural information.
Expected Mass Spectrum of Ketoconazole-d8:
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Molecular Ion: The protonated molecular ion ([M+H]⁺) of Ketoconazole-d8 is expected at m/z 539.5, which is 8 mass units higher than that of unlabeled ketoconazole (m/z 531.4) due to the presence of eight deuterium atoms[5].
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Fragmentation Pattern: The fragmentation of Ketoconazole-d8 is expected to be similar to that of the unlabeled compound. Key fragments will show a mass shift corresponding to the number of deuterium atoms they contain. For instance, fragments containing the piperazine-d8 ring will be 8 mass units heavier than their corresponding fragments in the unlabeled ketoconazole spectrum[6][7].
Experimental Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ketoconazole-d8.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of Ketoconazole-d8 will be significantly different from that of unlabeled ketoconazole in the region corresponding to the piperazine ring protons. The signals for the eight protons on the piperazine ring will be absent or significantly reduced in intensity. The remaining signals corresponding to the other protons in the molecule will be present and can be assigned based on the known spectrum of ketoconazole.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum of Ketoconazole-d8 will show signals for all the carbon atoms. The carbons of the deuterated piperazine ring will exhibit characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly different from those in the unlabeled compound due to the isotopic effect.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₂₀D₈Cl₂N₄O₄ | [5] |
| Molecular Weight | 539.48 g/mol | [5] |
| Purity (typical) | ≥98% | [5] |
| CAS Number | 1217706-96-1 | [5] |
| Appearance | White to off-white solid | - |
| Storage Temperature | -20°C | - |
Conclusion
The synthesis and characterization of Ketoconazole-d8 require a systematic approach involving multi-step organic synthesis and rigorous analytical verification. This guide provides the fundamental protocols and expected analytical outcomes to aid researchers in the successful preparation and validation of this important analytical standard. The availability of high-purity Ketoconazole-d8 is essential for advancing our understanding of the pharmacology and metabolism of ketoconazole.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 3. US8765979B2 - Synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3 dioxolane-4-methanol methanesulfonate(ester) - Google Patents [patents.google.com]
- 4. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. courses.washington.edu [courses.washington.edu]
- 7. researchgate.net [researchgate.net]
